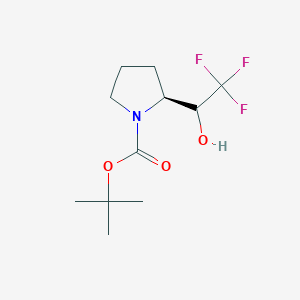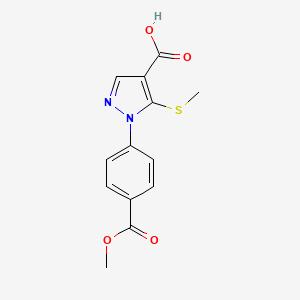
1-(4-(methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group, a methylthio group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(4-(methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the methoxycarbonyl group: This step involves the esterification of the phenyl ring using methoxycarbonyl chloride in the presence of a base such as pyridine.
Addition of the methylthio group: This can be done by reacting the intermediate compound with methylthiol in the presence of a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-(methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Methoxycarbonyl)phenyl)-5-(methylthio)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(Methoxycarbonyl)phenyl)-3-(methylthio)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the methylthio group.
1-(4-(Methoxycarbonyl)phenyl)-5-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid: This compound has a sulfonyl group instead of a methylthio group.
1-(4-(Methoxycarbonyl)phenyl)-5-(methylamino)-1H-pyrazole-4-carboxylic acid: This compound has a methylamino group instead of a methylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12N2O4S |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
1-(4-methoxycarbonylphenyl)-5-methylsulfanylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-19-13(18)8-3-5-9(6-4-8)15-11(20-2)10(7-14-15)12(16)17/h3-7H,1-2H3,(H,16,17) |
InChI-Schlüssel |
SVPZSCOCHYNUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941954.png)
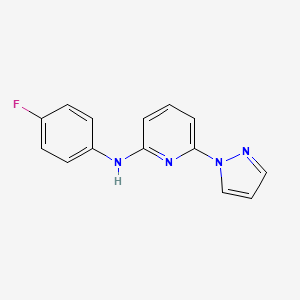


![Butanedioic acid;1-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine](/img/structure/B13941968.png)
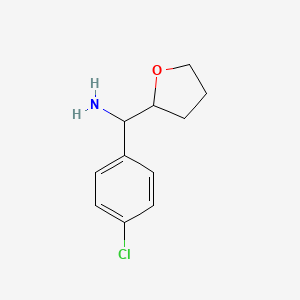
![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)

![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
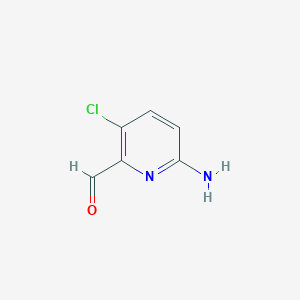
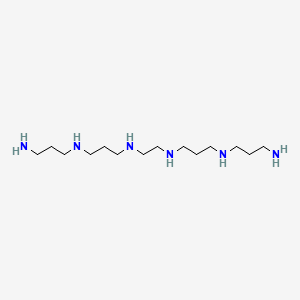
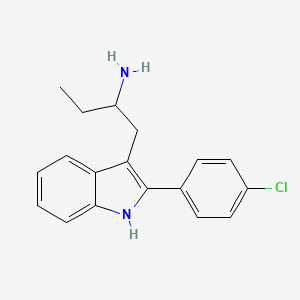
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
